(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-methylphenyl)prop-2-enamide
Description
(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-methylphenyl)prop-2-enamide is an organic compound that features a cyano group, a furan ring, and an amide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-5-3-4-6-15(11)18-16(19)13(10-17)9-14-8-7-12(2)20-14/h3-9H,1-2H3,(H,18,19)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADOYUMXONOJSU-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-methylphenyl)prop-2-enamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the cyano group: This can be done via nucleophilic substitution reactions.
Amide formation: This involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Oxidized furans.
Reduction: Amines.
Substitution: Substituted amides or nitriles.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Biological activity: Potential use in drug discovery for its biological activity.
Medicine
Pharmaceuticals: Potential use in the development of new drugs.
Industry
Material science: Potential use in the development of new materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with cyano and furan groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(phenyl)prop-2-enamide: Similar structure but without the methyl group on the phenyl ring.
(2E)-2-cyano-3-(furan-2-yl)-N-(2-methylphenyl)prop-2-enamide: Similar structure but without the methyl group on the furan ring.
Uniqueness
The presence of both the cyano group and the furan ring, along with the specific substitution pattern, makes (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-methylphenyl)prop-2-enamide unique. This combination of functional groups can lead to unique chemical reactivity and biological activity.
Biological Activity
(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-methylphenyl)prop-2-enamide is a synthetic organic compound belonging to the class of enaminones, characterized by its unique structural features, including a cyano group, a furan ring, and an amide functional group. This compound has garnered interest due to its potential biological activities, making it a subject of various research studies.
Structural Overview
The molecular formula of (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-methylphenyl)prop-2-enamide is . Its structure can be represented as follows:
This compound's unique combination of functional groups contributes to its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-methylphenyl)prop-2-enamide exhibit significant antimicrobial activity. For instance, studies on related furan derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the furan moiety is believed to enhance the compound's ability to penetrate microbial membranes.
Anticancer Activity
In vitro studies have demonstrated that enaminones can possess anticancer properties. For example, related compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The cyano group in (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-methylphenyl)prop-2-enamide may enhance its cytotoxicity by acting as an electrophilic center that interacts with nucleophilic sites in DNA or proteins.
The biological activity of (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-methylphenyl)prop-2-enamide is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as urease and xanthine oxidase, which are critical for bacterial survival and proliferation .
- Receptor Interaction : The structural components allow for potential interactions with various receptors, modulating their activity and leading to therapeutic effects .
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death .
Case Studies and Research Findings
A study evaluating the biological activities of related compounds found that they exhibited potent anti-inflammatory and antimicrobial effects. The research utilized both in vitro assays and molecular docking studies to elucidate the binding affinities of these compounds with target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
